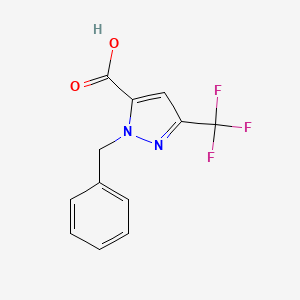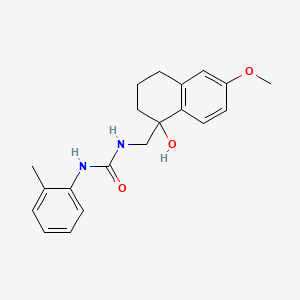
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research into ureas and sulfamides derived from 1-aminotetralins, which share structural similarities with the compound , has shown promising anticancer activity. Specifically, certain analogues demonstrated significant cytotoxic activity against human glioblastoma and prostate cancer cell lines. These findings suggest potential anticancer applications for compounds with similar structures (Özgeriş et al., 2017).
Chemical Synthesis and Structural Analysis
Efforts towards synthesizing and analyzing the structures of compounds related to 1-aminotetralins have provided insights into their chemical behavior and potential applications in material science or drug development. For example, the synthesis and crystal structure analysis of certain tetrahydronaphthalenes during efforts towards the total synthesis of natural products highlight the versatility of these compounds in synthetic organic chemistry (Kaiser et al., 2023).
Receptor Binding and Activity
Studies on derivatives of 6-methoxynaphthalen-1-yl and their binding activity at sigma receptors indicate potential applications in neurological research and therapy. The modifications on the piperidine ring of these compounds have been explored for selective binding and activity, showcasing the therapeutic potential of these molecules in treating neurological disorders or as tools in neuroscientific research (Berardi et al., 2005).
Conformational Studies and Chemical Interactions
Research into conformational adjustments in urea and thiourea-based assemblies, including compounds with naphthalene structures, underscores the significance of these molecules in understanding hydrogen bonding and molecular self-assembly. Such studies contribute to the development of advanced materials and molecular devices, by elucidating the principles governing molecular interactions and assembly (Phukan & Baruah, 2016).
Pharmacological Potential
The synthesis and investigation of urea derivatives targeting soluble epoxide hydrolase (sEH) demonstrate the pharmacological potential of these compounds. Enantioselective urea inhibitors have been developed, revealing the importance of stereochemistry in enhancing the activity and selectivity of these inhibitors, which could be crucial in treating chronic diseases such as hypertension and diabetes (Manickam et al., 2016).
Propriétés
IUPAC Name |
1-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-3-4-8-18(14)22-19(23)21-13-20(24)11-5-7-15-12-16(25-2)9-10-17(15)20/h3-4,6,8-10,12,24H,5,7,11,13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUSXGIRFAERCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2526209.png)



![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)
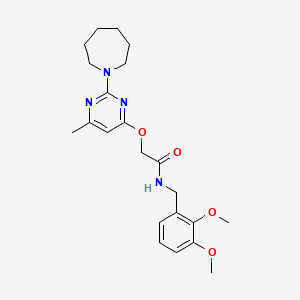
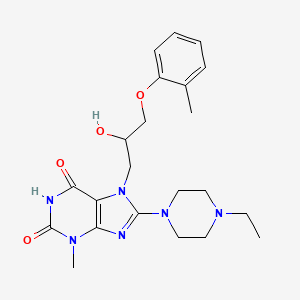

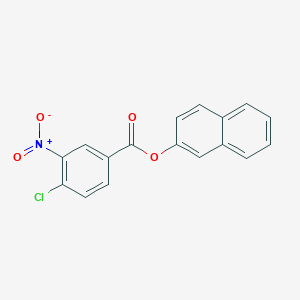
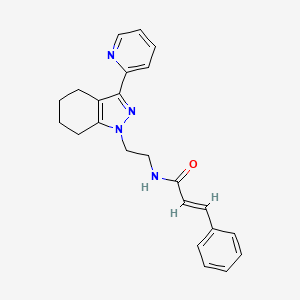

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)
